molecular formula C24H24N2O6 B11163870 methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11163870
M. Wt: 436.5 g/mol
InChI Key: AZEYUZWGGNXWLR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrrole ring system fused with an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as:

C20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}

Key structural characteristics include:

  • Pyrrole Ring : Contributes to the compound's reactivity and biological properties.
  • Indole Unit : Enhances the pharmacological profile by providing additional interaction sites for biological targets.
  • Methoxy Groups : Increase lipophilicity and may enhance membrane permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrrole and indole structures. For instance, derivatives of pyrrole have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (colon)10.5Apoptosis induction
Compound BMCF7 (breast)8.7Cell cycle arrest
Compound CHepG2 (liver)12.0Inhibition of proliferation

These results suggest that this compound may exhibit similar anticancer effects due to its structural components that are known to interact with key cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrrole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. In vitro studies indicated that:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings imply that the compound may serve as a lead in developing new antimicrobial agents .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that pyrrole derivatives can inhibit various enzymes implicated in disease pathways, including:

  • Cyclooxygenase (COX) : Related to inflammation.
  • Topoisomerases : Key targets in cancer therapy.

The inhibition profiles suggest that this compound could be explored for anti-inflammatory and anticancer therapies .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Apoptosis Induction : Activation of intrinsic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S or G2/M checkpoints.
  • Antioxidant Activity : Reduction of oxidative stress in cells, which can contribute to cancer progression and other diseases.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrrole derivatives including this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanisms were attributed to enhanced apoptotic signaling and disruption of mitochondrial function.

Study 2: Antimicrobial Screening

In another investigation, this compound was tested against clinical isolates of bacteria and fungi. The results indicated potent activity against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C24H24N2O6/c1-12-18(24(28)32-5)20(19-14-8-6-7-9-15(14)26-23(19)27)21(25-12)13-10-16(29-2)22(31-4)17(11-13)30-3/h6-11,19,25H,1-5H3,(H,26,27)

InChI Key

AZEYUZWGGNXWLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

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